molecular formula C12H16ClNO3S B2625227 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide CAS No. 1396880-98-0

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide

Cat. No.: B2625227
CAS No.: 1396880-98-0
M. Wt: 289.77
InChI Key: UPMFTOVSQAYNEA-UHFFFAOYSA-N
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Description

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide is a versatile chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is utilized in diverse fields ranging from drug synthesis to studying cellular mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-chloro-1-propanol in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The cyclopropyl group is introduced through a subsequent reaction with cyclopropylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Employed in the study of cellular mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3-hydroxypropyl)benzenesulfonamide
  • 3-chloro-N-(3-cyclopropylpropyl)benzenesulfonamide
  • N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide

Uniqueness

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide is unique due to the presence of both the cyclopropyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c13-10-2-1-3-11(8-10)18(16,17)14-7-6-12(15)9-4-5-9/h1-3,8-9,12,14-15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMFTOVSQAYNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNS(=O)(=O)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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